(5-(tert-Butyl)pyridin-3-yl)methanamine
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Overview
Description
(5-(tert-Butyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl group at the 5-position of the pyridine ring and a methanamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(tert-Butyl)pyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are generally carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanamine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(5-(tert-Butyl)pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(5-(Aminomethyl)pyridin-3-ol): Similar structure but with a hydroxyl group at the 3-position.
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine: Contains a bromine and trifluoromethyl group.
(4-Methylpyridin-3-yl)methanamine dihydrochloride: Similar structure with a methyl group at the 4-position.
Uniqueness
(5-(tert-Butyl)pyridin-3-yl)methanamine is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
IUPAC Name |
(5-tert-butylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQODYPLKQZZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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